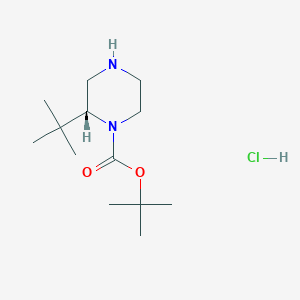

(R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex stereochemical and functional group composition. The compound is officially designated as tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate hydrochloride, indicating the absolute configuration at the second carbon position of the piperazine ring. The molecular formula C₁₃H₂₇ClN₂O₂ encompasses a molecular weight of 278.82 grams per mole, distinguishing it from its neutral counterpart which lacks the hydrochloride salt component.

The structural identification relies on several key chemical identifiers that uniquely characterize this compound. The Chemical Abstracts Service registry number 1381958-53-7 provides unambiguous identification within chemical databases and literature. The International Chemical Identifier string InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m0./s1 encodes the complete structural information including stereochemistry. The simplified molecular-input line-entry system representation CC(C)(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl captures the essential connectivity and chirality in a linear format.

Multiple synonymous designations exist within the chemical literature, reflecting various naming conventions and commercial sources. Alternative names include (R)-1-tert-butoxycarbonyl-2-(tert-butyl)piperazine hydrochloride, tert-butyl (R)-2-(tert-butyl)piperazine-1-carboxylate hydrochloride, and this compound. These variations demonstrate the flexibility in nomenclature while maintaining chemical precision and clarity across different research contexts.

Historical Development in Piperazine Derivative Chemistry

The historical development of piperazine derivative chemistry traces its origins to the fundamental discovery and characterization of the parent piperazine compound, which was originally named due to its chemical similarity with piperidine, a component found in the structure of piperine from black pepper plants. This nomenclature reflects the systematic approach to chemical classification, where the addition of the "az" infix indicates the presence of an additional nitrogen atom compared to piperidine. The evolution from simple piperazine to complex derivatives like this compound represents decades of advancement in synthetic methodology and stereochemical understanding.

The development of tert-butoxycarbonyl protection strategies revolutionized amino acid and amine chemistry, providing researchers with reliable methods for selective functionalization. Di-tert-butyl dicarbonate emerged as a widely used reagent in organic synthesis, enabling the formation of N-tert-butoxycarbonyl derivatives that behave distinctly from unprotected amines. This protective group strategy allows for subsequent transformations that would be incompatible with free amine functionality, while remaining removable under moderately acidic conditions such as treatment with trifluoroacetic acid. The integration of this protection methodology with piperazine chemistry created new possibilities for complex molecule synthesis.

Recent advances in asymmetric synthesis have elevated the importance of chiral piperazine derivatives within pharmaceutical research. Catalytic enantioselective approaches have been developed for accessing carbon-substituted piperazines, employing sophisticated catalyst systems and stereocontrol elements. The synthesis of enantiomerically pure piperazines has become crucial for drug development, as different enantiomers can exhibit vastly different biological activities. Modern synthetic strategies utilize advanced methodologies including asymmetric α-chlorination of aldehydes, intramolecular aza-Michael reactions, and stereoselective hydroamination processes.

The pharmaceutical significance of piperazine derivatives has driven continuous innovation in synthetic methodologies. Piperazine-containing compounds have found widespread application in drug development, with prominent examples including various therapeutic agents targeting different biological pathways. The development of second-generation piperazine derivatives has focused on enhanced selectivity and improved pharmacological profiles. Research has demonstrated that piperazine derivatives can exhibit diverse biological activities, including radioprotective properties, antimicrobial effects, and neurotransmitter receptor interactions.

Position Within tert-Butoxycarbonyl-Protected Piperazine Chemical Space

The positioning of this compound within the broader chemical space of tert-butoxycarbonyl-protected piperazines reflects its unique structural features and synthetic utility. The compound occupies a specialized niche characterized by both asymmetric substitution at the second position of the piperazine ring and protection of one nitrogen atom with the tert-butoxycarbonyl group. This combination creates a versatile intermediate that can undergo selective transformations while maintaining stereochemical integrity and functional group compatibility.

Comparative analysis with related tert-butoxycarbonyl-protected piperazines reveals the distinctive features of this particular derivative. The parent compound 1-tert-butoxycarbonyl-piperazine, with molecular formula C₉H₁₈N₂O₂ and molecular weight 186.25, serves as the foundational structure from which more complex derivatives are developed. The addition of a tert-butyl substituent at the second position significantly alters the steric environment and potentially the reactivity profile of the molecule. The resulting compound demonstrates enhanced lipophilicity and modified pharmacokinetic properties compared to simpler piperazine derivatives.

The stereochemical considerations become particularly important when examining the relationship between the (R) and (S) enantiomers of tert-butyl 2-tert-butylpiperazine-1-carboxylate. The (S)-enantiomer, identified by Chemical Abstracts Service number 1263316-22-8, represents the mirror image configuration and may exhibit different biological activities and synthetic utility. The availability of both enantiomers allows for comprehensive structure-activity relationship studies and enables researchers to select the most appropriate stereoisomer for specific applications.

Synthetic accessibility represents another crucial factor in positioning this compound within the chemical space. Multiple synthetic routes have been developed for accessing tert-butoxycarbonyl-protected piperazines, ranging from direct protection of piperazine with di-tert-butyl dicarbonate to more elaborate multi-step sequences involving asymmetric synthesis. The development of efficient synthetic methodologies has made these compounds readily available for research applications, facilitating their incorporation into drug discovery programs and chemical biology studies.

| Compound | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number | Stereochemistry |

|---|---|---|---|---|

| (R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate HCl | C₁₃H₂₇ClN₂O₂ | 278.82 | 1381958-53-7 | R configuration |

| (S)-tert-butyl 2-tert-butylpiperazine-1-carboxylate | C₁₃H₂₆N₂O₂ | 242.36 | 1263316-22-8 | S configuration |

| 1-tert-butoxycarbonyl-piperazine | C₉H₁₈N₂O₂ | 186.25 | 57260-71-6 | Achiral |

| (R)-tert-butyl 2-ethylpiperazine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | 393781-70-9 | R configuration |

The applications of tert-butoxycarbonyl-protected piperazines span multiple areas of chemical research and development. These compounds serve as valuable building blocks in the synthesis of pharmaceuticals and bioactive molecules, enabling researchers to create complex molecular architectures efficiently. In drug development, tert-butoxycarbonyl-protected piperazines are crucial for creating derivatives with therapeutic potential, particularly in treating conditions affecting the central nervous system. The protective group strategy allows for the selective modification of one nitrogen while preserving the reactivity of the other, providing synthetic flexibility that is essential for structure-activity relationship optimization.

The utilization of these compounds in solid-phase peptide synthesis demonstrates their broader applicability beyond traditional small molecule chemistry. The incorporation of piperazine moieties into peptide chains can enhance biological activity and provide conformational constraints that improve selectivity and potency. Advanced analytical chemistry applications have also emerged, where tert-butoxycarbonyl-protected piperazines serve as reagents in various analytical methods for compound identification and quantification.

Properties

IUPAC Name |

tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQLANUYQADSBC-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Piperazine Frameworks

The most widely reported method involves sequential functionalization of piperazine. In a two-step protocol, tert-butoxycarbonyl (Boc) protection is first applied to the primary amine of piperazine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C, yielding tert-butyl piperazine-1-carboxylate. Subsequent alkylation at the secondary amine is achieved via reaction with 2-tert-butyl-1-chloroethane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12–24 hours. The (R)-enantiomer is isolated through chiral resolution using L-tartaric acid, followed by hydrochloride salt formation with gaseous HCl in diethyl ether.

Key Reaction Parameters :

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

- Temperature : Elevated temperatures (80°C) accelerate substitution but risk racemization.

- Base : K₂CO₃ ensures deprotonation without hydrolyzing the Boc group.

Asymmetric Catalytic Alkylation

Recent advances employ palladium-catalyzed asymmetric allylic alkylation to install the tert-butyl group enantioselectively. Using a chiral PHOX ligand, (R)-configured products are obtained with up to 92% enantiomeric excess (ee). This method bypasses resolution steps but requires stringent anhydrous conditions and specialized catalysts.

Stereochemical Control and Resolution Techniques

Diastereomeric Salt Formation

Racemic tert-butyl 2-tert-butylpiperazine-1-carboxylate is resolved using chiral acids. L-Tartaric acid in ethanol selectively crystallizes the (R)-enantiomer as a diastereomeric salt, achieving ≥98% ee after recrystallization. Alternatives like dibenzoyl-D-tartaric acid offer comparable efficacy but higher cost.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation in organic solvents (e.g., toluene) selectively modifies the (S)-enantiomer, leaving the (R)-form unreacted. Candida antarctica lipase B (CAL-B) achieves 85% conversion with 99% ee for the remaining (R)-enantiomer.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction times from 24 hours to 2 hours while maintaining 90% yield. Tubular reactors with in-line IR monitoring ensure consistent tert-butyl group incorporation.

Waste Minimization Strategies

- Solvent Recovery : Distillation recovers >95% of acetonitrile.

- Catalyst Recycling : Palladium nanoparticles immobilized on mesoporous silica are reused for 10 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the tert-butyl groups.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to (R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride exhibit significant antibacterial properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of Gram-positive bacteria, including strains resistant to methicillin, such as Staphylococcus aureus . This suggests that this compound may also possess similar antimicrobial efficacy, making it a candidate for further exploration in antibiotic development.

2. Drug Design and Development

The compound's structural features make it an attractive candidate for drug design. Piperazine derivatives are frequently found in FDA-approved drugs due to their ability to interact with various biological targets. The synthesis of this compound can be optimized for creating analogs with improved pharmacological profiles, potentially enhancing their therapeutic effects .

Synthetic Pathways

1. Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key methods include reductive amination and coupling reactions that allow for the introduction of various functional groups. The ability to modify the piperazine ring through substitution reactions opens avenues for creating a library of derivatives tailored for specific applications.

2. Building Block for Complex Molecules

This compound can serve as a versatile building block in the synthesis of more complex molecules. For example, it can be used to create novel heterocyclic compounds or as an intermediate in the production of biologically active substances . The strategic incorporation of this compound into synthetic routes enhances the diversity of chemical entities available for research and development.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of piperazine derivatives demonstrated that certain compounds exhibited potent activity against resistant bacterial strains. The findings suggest that further investigations into this compound could yield promising results in developing new antibiotics .

Case Study 2: Drug Development Insights

In a recent exploration of piperazine-based inhibitors, researchers identified novel compounds with enhanced binding affinities to target proteins involved in bacterial resistance mechanisms. The inclusion of this compound in these studies provided insights into its potential as a lead compound for drug development aimed at overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Chirality : Enantiomers like (S)-tert-butyl 2-propylpiperazine-1-carboxylate HCl exhibit distinct biological activities, underscoring the importance of stereochemistry in pharmacological profiles .

Physicochemical Properties

Stability and Reactivity

- Hydrolytic Stability : Boc-protected piperazines are generally stable under basic conditions but susceptible to acidic hydrolysis. For example, tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1) remains stable in dry, cool environments but degrades in acidic media .

- Thermal Stability : Piperazine derivatives with bulky substituents (e.g., tert-butyl) exhibit higher thermal stability due to reduced molecular mobility .

Solubility and Hygroscopicity

- For instance, (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate HCl (C11H23ClN2O3) has moderate aqueous solubility, influenced by the hydrophilic hydroxyethyl group .

Hazard Profiles

Comparative safety data highlight variability in toxicity based on substituents:

Critical Notes:

- Compounds with halogen substituents (e.g., iodine in ) or aromatic moieties (e.g., pyridinyl in ) exhibit higher irritancy and toxicity.

Handling Protocols

- Ventilation : Use fume hoods to mitigate inhalation risks, especially for fine powders .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory .

Research and Application Context

Pharmaceutical Relevance

- Drug Intermediate : Boc-protected piperazines are pivotal in synthesizing kinase inhibitors and antipsychotics. For example, (R)-tert-butyl 3-methylpiperazine-1-carboxylate HCl (CAS 1384840-46-3) is used in oncology research .

- Catalysis : Chiral piperazines serve as ligands in asymmetric catalysis, with steric bulk enhancing enantioselectivity .

Biological Activity

(R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 274.82 g/mol. Its structure features a piperazine ring with tert-butyl substituents at specific positions, which influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.82 g/mol |

| CAS Number | 1381958-53-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the protection of amines and subsequent coupling reactions to form the piperazine core. The general synthetic route includes:

- Formation of the piperazine ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution reactions : Adding tert-butyl groups and carboxylate moieties to the piperazine structure.

- Hydrochloride salt formation : Converting the base form into its hydrochloride for improved solubility and stability.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Neurotransmitter Receptor Interaction

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in neurological disorders. Computational docking studies have predicted binding affinities with various receptors, which is crucial for evaluating its therapeutic potential in treating conditions like anxiety or depression .

Case Studies and Research Findings

- Binding Affinity Studies : A study employed radioligand binding assays to assess the compound's affinity for serotonin receptors, revealing promising results that warrant further investigation into its psychotropic effects .

- In Vitro Assays : In vitro studies evaluated cell viability against various cancer cell lines, demonstrating moderate cytotoxicity, indicating potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Modifications to the tert-butyl groups have been analyzed to optimize biological activity. Variants with different substituents showed altered potencies against specific targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodology : Synthesis typically involves multi-step reactions starting with tert-butyl piperazine derivatives. Key steps include Boc protection, alkylation, and salt formation. Optimization strategies:

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., oxidation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while dichloromethane aids in Boc deprotection .

- Purification : Silica gel chromatography or recrystallization improves purity (>95%) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C → 25°C | 85 | 92 | |

| Alkylation | 2-tert-butyl bromide, K₂CO₃, DMF, 40°C | 78 | 89 | |

| Hydrochloride Salt Formation | HCl/dioxane, 0°C | 90 | 95 |

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR verifies stereochemistry and tert-butyl group integration. For example, tert-butyl protons appear as singlets at δ 1.2–1.4 ppm .

- HRMS : Confirms molecular weight (e.g., [M+H]+ = 341.1972 for C₁₉H₂₅N₄O₂) .

- HPLC : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What mechanisms underlie the compound’s interactions with biological targets, and how can these be studied experimentally?

- Mechanistic Insights : The piperazine core may act as a hydrogen bond donor/acceptor, while the tert-butyl group enhances lipophilicity for membrane penetration.

- Methods :

- Enzyme Assays : Measure inhibition constants (Ki) using fluorogenic substrates .

- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using Schrödinger Suite .

- Case Study : In kinase inhibition studies, IC₅₀ values correlate with tert-butyl substitution patterns, suggesting steric effects on binding .

Q. How can researchers address low yields in the final hydrochloride salt formation step?

- Troubleshooting :

- Precipitation Issues : Use antisolvents like diethyl ether to induce crystallization .

- pH Control : Maintain acidic conditions (pH < 2) during salt formation to avoid freebase precipitation .

- Contamination Check : Analyze by XRD to confirm crystalline structure and exclude polymorphic variants .

Q. How can discrepancies between theoretical and observed spectral data (e.g., NMR, HRMS) be resolved?

- Resolution Workflow :

Verify Synthetic Pathway : Confirm intermediates via LC-MS to rule out side products .

Dynamic NMR : Detect rotational barriers or conformational isomers causing peak splitting .

Isotopic Labeling : Use ¹³C-labeled reagents to trace unexpected signals .

- Example : A ¹H NMR peak at δ 3.8 ppm (unexpected) was traced to residual DMF, resolved by extended vacuum drying .

Data Contradiction Analysis

Q. Conflicting reports on solubility in aqueous vs. organic solvents: How to validate?

- Experimental Design :

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified by UV-Vis at λmax 254 nm .

- Data Table :

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| PBS | 2.1 ± 0.3 | 25°C | |

| DMSO | 45.8 ± 1.2 | 25°C |

- Conclusion : Hydrochloride salt improves aqueous solubility vs. freebase, critical for in vitro assays .

Safety and Handling in Academic Settings

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.